molecular formula C17H19F19N2O B12838858 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol CAS No. 73353-26-1

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol

Cat. No.: B12838858
CAS No.: 73353-26-1
M. Wt: 628.31 g/mol
InChI Key: GCGAKPKICKLLED-UHFFFAOYSA-N
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Description

1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol is a fluorinated organic compound known for its unique chemical structure and properties. This compound features a long carbon chain with multiple fluorine atoms, making it highly hydrophobic and chemically stable. It is often used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the amine group. The process may start with the fluorination of a suitable hydrocarbon precursor, followed by the introduction of the dimethylaminopropylamino group through nucleophilic substitution reactions. Reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure the safety and containment of fluorine to prevent hazardous reactions. The final product is purified through distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their stability and hydrophobicity.

    Biology: Employed in the study of biological membranes and proteins due to its ability to interact with lipid bilayers.

    Medicine: Investigated for potential use in drug delivery systems, where its hydrophobic nature can help in the encapsulation and transport of hydrophobic drugs.

    Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorinated chain can insert into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, the compound may interact with proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

    Perfluorooctanoic acid (PFOA): A fluorinated compound with similar hydrophobic properties but different functional groups.

    Perfluorooctanesulfonic acid (PFOS): Another fluorinated compound used in industrial applications, known for its persistence in the environment.

    1H,1H,2H,2H-Perfluorodecanol: A fluorinated alcohol with a shorter carbon chain and different functional groups.

Uniqueness: 1-(3-Dimethylaminopropylamino)-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-10-(Trifluoromethyl)Undecan-2-Ol is unique due to its specific combination of a long fluorinated carbon chain and the presence of both amine and alcohol functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

73353-26-1

Molecular Formula

C17H19F19N2O

Molecular Weight

628.31 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol

InChI

InChI=1S/C17H19F19N2O/c1-38(2)5-3-4-37-7-8(39)6-9(18,19)11(21,22)13(25,26)15(29,30)14(27,28)12(23,24)10(20,16(31,32)33)17(34,35)36/h8,37,39H,3-7H2,1-2H3

InChI Key

GCGAKPKICKLLED-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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